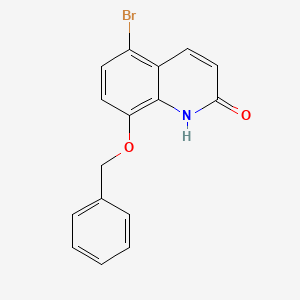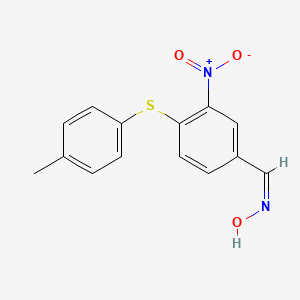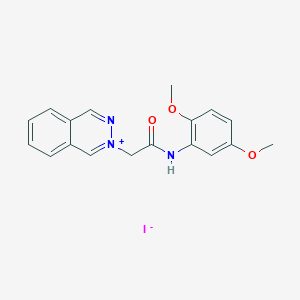
2-(2-((2,5-Dimethoxyphenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-((2,5-Dimethoxyphenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide is a complex organic compound that belongs to the class of phthalazinium salts This compound is characterized by the presence of a phthalazin-2-ium core, which is substituted with a 2-oxoethyl group and a 2,5-dimethoxyphenylamino group The iodide ion serves as the counterion to balance the charge of the phthalazinium cation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((2,5-Dimethoxyphenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide typically involves a multi-step process:
Formation of the Phthalazin-2-ium Core: The phthalazin-2-ium core can be synthesized through the cyclization of appropriate precursors, such as phthalic anhydride and hydrazine derivatives, under acidic conditions.
Introduction of the 2-Oxoethyl Group: The 2-oxoethyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group (e.g., a halide) is replaced by the 2-oxoethyl moiety.
Attachment of the 2,5-Dimethoxyphenylamino Group: The 2,5-dimethoxyphenylamino group can be attached via an amination reaction, where the amino group reacts with an appropriate electrophile.
Formation of the Iodide Salt: The final step involves the formation of the iodide salt by reacting the phthalazinium cation with an iodide source, such as potassium iodide or sodium iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions (e.g., temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-((2,5-Dimethoxyphenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Hydrolysis: Hydrolysis reactions can lead to the cleavage of bonds and formation of corresponding acids or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halides, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Hydrolysis: Acidic or basic conditions, along with water or alcohols, are typically used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may yield amines or alcohols, substitution may yield various substituted derivatives, and hydrolysis may yield acids or alcohols.
Applications De Recherche Scientifique
2-(2-((2,5-Dimethoxyphenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide has several scientific research applications:
Medicinal Chemistry: This compound may be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Materials Science: The unique structural features of this compound make it a candidate for use in the development of advanced materials, such as organic semiconductors or photonic materials.
Biological Research: The compound can be used as a probe or tool in biological studies to investigate cellular processes and molecular interactions.
Chemical Synthesis: It can serve as an intermediate or building block in the synthesis of more complex molecules with desired properties.
Mécanisme D'action
The mechanism of action of 2-(2-((2,5-Dimethoxyphenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-((2,5-Dimethoxyphenyl)amino)-2-oxoethyl)phthalazin-2-ium chloride
- 2-(2-((2,5-Dimethoxyphenyl)amino)-2-oxoethyl)phthalazin-2-ium bromide
- 2-(2-((2,5-Dimethoxyphenyl)amino)-2-oxoethyl)phthalazin-2-ium sulfate
Uniqueness
2-(2-((2,5-Dimethoxyphenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide is unique due to the presence of the iodide ion, which can influence its solubility, reactivity, and biological activity. Compared to its chloride, bromide, and sulfate counterparts, the iodide salt may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest in various research and industrial applications.
Propriétés
Numéro CAS |
522629-51-2 |
|---|---|
Formule moléculaire |
C18H18IN3O3 |
Poids moléculaire |
451.3 g/mol |
Nom IUPAC |
N-(2,5-dimethoxyphenyl)-2-phthalazin-2-ium-2-ylacetamide;iodide |
InChI |
InChI=1S/C18H17N3O3.HI/c1-23-15-7-8-17(24-2)16(9-15)20-18(22)12-21-11-14-6-4-3-5-13(14)10-19-21;/h3-11H,12H2,1-2H3;1H |
Clé InChI |
PFOXYQKRZICEHH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)NC(=O)C[N+]2=CC3=CC=CC=C3C=N2.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



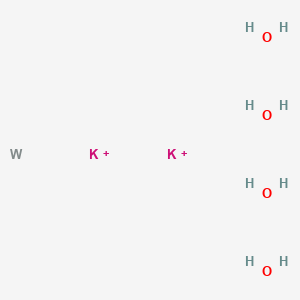
![N-(3,4-dimethoxybenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14116020.png)


![N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-4-oxochromene-3-carboxamide](/img/structure/B14116029.png)
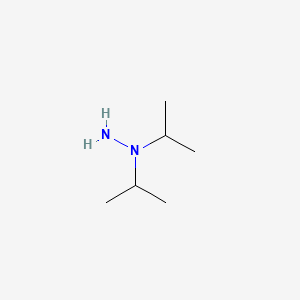
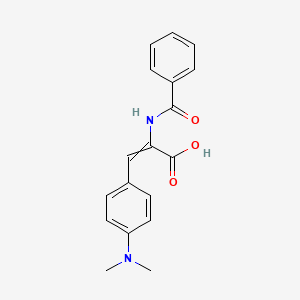
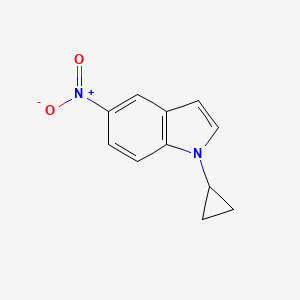

![3-((3R,4S)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile,rel](/img/structure/B14116047.png)
